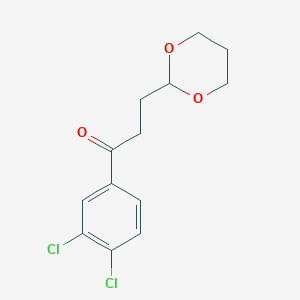

3',4'-二氯-3-(1,3-二氧六环-2-基)丙酰苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is a useful research compound. Its molecular formula is C13H14Cl2O3 and its molecular weight is 289.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学:抗菌剂开发

该化合物已被评估其抗菌特性,特别是针对大肠杆菌和金黄色葡萄球菌等细菌,以及白色念珠菌等真菌 。其结构允许其整合到更大的分子中,这些分子可以破坏微生物细胞壁或干扰重要的生物过程。

材料科学:先进聚合物合成

在材料科学中,该化合物的反应性酮基可用于制造具有特定特性的新型聚合物,例如提高耐用性或环境抵抗力。 这在开发适用于恶劣条件的材料方面尤其有用 。

化学合成:有机化合物的中间体

二氯和二氧六环基团使其成为有机合成中的通用中间体。 它可以经历各种化学反应,为合成用于制药或农用化学品的复杂分子提供途径 。

分析化学:色谱研究

由于其独特的化学性质,该化合物可作为色谱分析中的标准品,有助于在复杂混合物中识别和量化类似的有机化合物 。

药理学:药物代谢研究

在药理学中,研究人员可以使用该化合物来研究药物代谢和解毒过程。 其结构特征使其能够模拟某些药物分子,有助于了解代谢途径 。

环境科学:污染物降解

该化合物在环境条件下降解的潜力可以被研究,以了解其作为污染物的行为。 这些信息对于评估其对生态系统的影响和制定环境修复策略至关重要 。

生物活性

3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone (CAS 884504-48-7) is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14Cl2O3

- Molecular Weight : 289.16 g/mol

- Physical State : Solid at room temperature

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Biological Activity Overview

The biological activity of 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone has been explored primarily in the context of its synthetic utility and potential pharmacological applications. The following sections detail specific studies and findings.

Research indicates that compounds similar to 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone may act through various mechanisms, including:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : Some studies suggest that derivatives can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

Case Study 1: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry reported on the synthesis of various analogues of propiophenone derivatives, including 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone. The study highlighted the compound's efficacy in vitro using GTPγS assays to evaluate receptor activation. Results indicated that certain derivatives exhibited enhanced activity compared to their parent compounds .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone were tested against a range of bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H14Cl2O3 |

| Molecular Weight | 289.16 g/mol |

| Solubility | Slightly soluble in chloroform and methanol, more soluble in DMSO |

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZANZKGDSOLHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646060 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-48-7 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。